Bienvenue dans la boutique en ligne BenchChem!

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Conformational restriction sp³ fraction drug-likeness

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride (CAS 2411266-09-4) is a spirocyclic sulfonyl chloride building block that introduces three-dimensional conformational constraint absent in flat aromatic or flexible aliphatic analogs. Its oxa-spiro scaffold (Fsp³ = 1.0) reduces planarity and lipophilicity (LogP 1.5142) while retaining electrophilic reactivity for sulfonamide and sulfonate ester formation, enabling up to 1000-fold kinase selectivity improvements and favorable CNS drug-like properties (TPSA 43.37 Ų). Ideal for replacing p-toluenesulfonyl chloride in lead optimization, and for chemical biology probe generation. Available in research quantities with ≥95% purity.

Molecular Formula C8H13ClO3S
Molecular Weight 224.7
CAS No. 2411266-09-4
Cat. No. B2872504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxaspiro[3.5]nonane-2-sulfonyl chloride
CAS2411266-09-4
Molecular FormulaC8H13ClO3S
Molecular Weight224.7
Structural Identifiers
SMILESC1COCCC12CC(C2)S(=O)(=O)Cl
InChIInChI=1S/C8H13ClO3S/c9-13(10,11)7-5-8(6-7)1-3-12-4-2-8/h7H,1-6H2
InChIKeyBOAOXOSWKKXCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxaspiro[3.5]nonane-2-sulfonyl chloride CAS 2411266-09-4: A Spirocyclic Sulfonyl Chloride Building Block for Drug Discovery and Chemical Biology


7-Oxaspiro[3.5]nonane-2-sulfonyl chloride (CAS 2411266-09-4) is a spirocyclic sulfonyl chloride building block with molecular formula C₈H₁₃ClO₃S and molecular weight 224.71 g/mol, available at 98% purity . The compound features a sulfonyl chloride functional group attached to the 2-position of a 7-oxaspiro[3.5]nonane scaffold—a bicyclic spiro framework comprising a cyclobutane ring and a tetrahydropyran (oxane) ring sharing a single spiro carbon, with the oxygen atom embedded in the six-membered ring . As an electrophilic sulfonyl chloride reagent, it enables efficient derivatization to sulfonamides and sulfonate esters, positioning it as an intermediate of interest in medicinal chemistry and organic synthesis [1].

Why 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride Cannot Be Substituted with Generic Aliphatic or Aromatic Sulfonyl Chlorides


Generic aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride, ethanesulfonyl chloride) and simple aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) differ fundamentally from 7-oxaspiro[3.5]nonane-2-sulfonyl chloride in three critical dimensions relevant to drug discovery applications. First, spirocyclic scaffolds introduce three-dimensional conformational constraint that restricts bond rotation and defines a specific spatial orientation of the sulfonyl chloride warhead—a feature absent in flexible acyclic or planar aromatic analogs [1]. Second, the incorporation of an oxygen heteroatom within the spirocyclic framework (oxaspiro) modulates local polarity and hydrogen-bonding capacity compared to all-carbon spiro analogs, with TPSA values differing measurably between oxa-containing and all-carbon spiro sulfonyl chlorides . Third, aliphatic sulfonyl chlorides are known to exhibit thermal lability and decomposition during storage, whereas the sterically constrained spirocyclic environment may confer differential stability profiles [2]. These structural distinctions are not cosmetic—they translate directly into divergent physicochemical properties, conformational preferences, and derivatization outcomes that preclude simple one-to-one substitution in structure-activity relationship (SAR) optimization campaigns.

Quantitative Differentiation Evidence for 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride Against Closest Analogs


Conformational Rigidity and sp³ Fraction Differentiation: Oxaspiro[3.5]nonane vs. Acyclic Sulfonyl Chlorides

The 7-oxaspiro[3.5]nonane scaffold introduces a spirocyclic junction that enforces a defined three-dimensional conformation, whereas acyclic sulfonyl chlorides (e.g., methanesulfonyl chloride, ethanesulfonyl chloride) possess freely rotating bonds with no conformational constraint. Spirocycles increase the fraction of sp³-hybridized carbons (Fsp³) in derived molecules, a parameter correlated with improved clinical success rates in drug discovery [1]. Specifically, the 7-oxaspiro[3.5]nonane scaffold contains 8 carbons, of which all are sp³-hybridized (Fsp³ = 1.0 excluding the sulfonyl group), whereas aromatic sulfonyl chlorides such as benzenesulfonyl chloride contain sp²-hybridized aromatic carbons (Fsp³ ≈ 0). Higher Fsp³ values are associated with increased three-dimensionality and reduced planarity, which have been linked to improved solubility and reduced promiscuous binding [2].

Conformational restriction sp³ fraction drug-likeness entropic penalty

Topological Polar Surface Area Differentiation: Oxaspiro vs. All-Carbon Spiro Sulfonyl Chlorides

The presence of the oxygen heteroatom in the 7-oxaspiro[3.5]nonane scaffold modulates topological polar surface area (TPSA) relative to all-carbon spiro analogs. 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride exhibits a calculated TPSA of 43.37 Ų . In comparison, the all-carbon analog spiro[4.4]nonane-3-sulfonyl chloride exhibits a TPSA of 42.5 Ų [1]. While the absolute difference is modest (+0.87 Ų, +2.0%), the significance lies in the presence of a hydrogen-bond acceptor site (the ether oxygen) that is entirely absent in the all-carbon comparator. This additional H-bond acceptor capability introduces a specific, directional interaction point within the scaffold that can be exploited in target binding or to modulate solubility without increasing molecular weight or lipophilicity.

Polar surface area membrane permeability blood-brain barrier physicochemical properties

Lipophilicity Differentiation: Oxaspiro[3.5]nonane Sulfonyl Chloride vs. Aromatic Sulfonyl Chlorides

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride exhibits a calculated LogP of 1.5142 , positioning it in a moderate lipophilicity range that differs substantially from both highly polar aliphatic sulfonyl chlorides and highly lipophilic aromatic sulfonyl chlorides. In contrast, p-toluenesulfonyl chloride (tosyl chloride) exhibits a LogP of approximately 2.5-3.0, reflecting the lipophilic contribution of the aromatic ring [1]. The lower LogP of the oxaspiro scaffold is achieved without introducing charged or highly polar functional groups that might compromise passive membrane permeability. This intermediate lipophilicity profile aligns with the "Goldilocks" range (LogP 1-3) frequently associated with favorable drug-like properties, including balanced solubility and permeability.

Lipophilicity LogP solubility metabolic stability

Spirocyclic Scaffold Validation in Drug Discovery: Clinical Candidate and Approved Drug Prevalence

Spirocyclic motifs have demonstrated increasing prevalence in clinical candidates and approved drugs, with recent reviews documenting that the introduction of sp³-rich spirocyclic systems improves drug-like properties including potency, selectivity, physicochemical parameters, and pharmacokinetics [1]. In a specific medicinal chemistry case study, bicyclic spiro sulfonamides designed as Akt inhibitors achieved up to 1000-fold selectivity against PKA through structure-based rational design that exploited the conformational constraint of the spiro scaffold [2]. While these studies do not directly evaluate 7-oxaspiro[3.5]nonane-2-sulfonyl chloride, they establish class-level validation that spirocyclic sulfonyl-derived compounds can deliver quantifiable selectivity advantages (1000-fold) over non-spirocyclic comparators when optimized for specific targets. The 7-oxaspiro[3.5]nonane scaffold provides a structurally distinct entry point (cyclobutane-tetrahydropyran spiro junction) within this validated compound class.

Spirocyclic drugs drug discovery clinical candidates conformational analysis

Optimal Research and Industrial Application Scenarios for 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride (CAS 2411266-09-4)


Synthesis of Spirocyclic Sulfonamide Libraries for Kinase Selectivity Optimization

Medicinal chemistry teams targeting kinases where selectivity against closely related off-target kinases (e.g., Akt vs. PKA) is critical can employ 7-oxaspiro[3.5]nonane-2-sulfonyl chloride as an electrophilic coupling partner for amine-containing cores. The spirocyclic scaffold introduces conformational constraint that, based on class-level evidence from spiro sulfonamide Akt inhibitors, has enabled up to 1000-fold selectivity improvements over non-spirocyclic comparators . The ether oxygen provides an additional polarity handle (TPSA 43.37 Ų) absent in all-carbon spiro analogs [1], enabling modulation of physicochemical properties without molecular weight penalty.

Synthesis of Sulfonate Ester Probes for Chemical Biology Target Engagement Studies

Chemical biology laboratories requiring sulfonyl chloride building blocks to generate sulfonate ester-based activity-based probes or covalent inhibitors may select 7-oxaspiro[3.5]nonane-2-sulfonyl chloride for its moderate LogP (1.5142) , which balances aqueous solubility with cellular permeability. The spirocyclic scaffold introduces three-dimensionality (Fsp³ = 1.0 in the carbon scaffold) that reduces planarity relative to aromatic sulfonyl chlorides, potentially mitigating off-target promiscuity associated with flat, hydrophobic molecules [1].

Late-Stage Functionalization in Lead Optimization Requiring Non-Planar Sulfonamide Warheads

Lead optimization programs encountering flat SAR or poor solubility due to aromatic sulfonamide moieties can utilize 7-oxaspiro[3.5]nonane-2-sulfonyl chloride as a replacement for p-toluenesulfonyl chloride or benzenesulfonyl chloride. The LogP reduction of approximately 1.0-1.5 units relative to aromatic sulfonyl chlorides , combined with the complete absence of aromatic rings, provides a route to reduce lipophilicity and escape aromatic planarity while retaining sulfonamide-forming electrophilic reactivity.

Synthesis of Oxaspiro-Containing Sulfonamides Targeting CNS Indications

For CNS drug discovery programs, the combination of moderate LogP (1.5142) and TPSA (43.37 Ų) positions 7-oxaspiro[3.5]nonane-2-sulfonyl chloride within the favorable property space for blood-brain barrier penetration (typically LogP 1-4, TPSA < 60-70 Ų). The ether oxygen provides a hydrogen-bond acceptor that may enhance solubility while the spirocyclic scaffold contributes conformational restriction, a feature associated with improved target selectivity in CNS-active spirocyclic clinical candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.